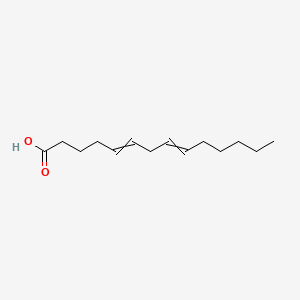
Gentisuric acid
説明
Gentisuric acid (GA) is a phenolic compound found in various natural sources, including citrus fruits, grapes, sesame, and olive. Its chemical structure consists of a dihydroxybenzoic acid moiety, specifically 2,5-dihydroxybenzoic acid . GA has been associated with numerous health benefits due to its antioxidant properties.
Chemical Reactions Analysis
GA exhibits remarkable antioxidant activity in various oxidative environments. It effectively scavenges free radicals such as DPPH· and LOO·. Its ortho-hydroxy structure enhances its capacity to prevent lipid oxidation in oils and emulsions .
科学的研究の応用
Antidiabetic Potential
Gentisic acid (GA) has been studied for its potential in managing diabetes. An in vitro and in silico study aimed to evaluate the antidiabetic potential of GA by predicting its interaction with several receptors involved in diabetes management . The study found that GA interacted moderately with most of the receptors and exhibited moderate inhibitory activity against α-amylase and α-glucosidase during the in vitro tests . This suggests that GA could be a candidate for further in vivo studies to confirm its antidiabetic effects.
Oxidation Reaction Analysis
Research has explored the oxidation reaction of GA, revealing a novel absorbance peak. This study observed color changes in GA solution and analyzed the absorption spectra after the addition of strong oxidants . The findings indicate that GA has a unique absorption spectrum with a peak at approximately 500 nm, suggesting a method for detecting GA in sample solutions without expensive analytical instruments .
Radiolabeling and Stability in Medical Imaging
GA has been investigated for its effects on the radiolabeling and stability of a minigastrin analogue used in medical imaging . The study aimed to understand how GA affects the radiolabeling and stability of the minigastrin analogue, which is important for enhancing the quality of medical imaging .
作用機序
Target of Action
Gentisuric acid, a metabolite of Aspirin, is a substrate of α-amidating monooxygenase (PAM) and has been found to mitigate DNA damage induced by Mitomycin C .
Mode of Action
Gentisuric acid has been shown to upregulate miR-19b-3p expression, downregulate RAF1 expression, inhibit ERK1/2 phosphorylation, induce MH7A cell apoptosis, and suppress MH7A cell invasion and migration . RAF1 was identified as the target of miR-19b-3p and reversed inhibitory effects on miR-19b-3p expression .
Biochemical Pathways
Gentisuric acid is involved in the miR-19b-3p/RAF1 axis, which mediates the ERK pathway and inhibits the development of rheumatoid arthritis . It also plays a role in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .
Pharmacokinetics
A single dose in-vivo pharmacokinetic study conducted in rats showed that gentisuric acid, administered at 50 mg/kg, either orally or by intravenous route, had comparable plasma exposure AUC last values for oral and i.v route of administration . The relative bioavailability for the oral dose was found to be 99.35% .
Result of Action
The result of gentisuric acid’s action includes the inhibition of MH7A cell growth, induction of MH7A cell apoptosis, and suppression of MH7A cell invasion and migration . It also prevents DNA damage induced by Mitomycin C .
特性
IUPAC Name |
2-[(2,5-dihydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-5-1-2-7(12)6(3-5)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATOOJCPDQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179998 | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gentisuric acid | |
CAS RN |
25351-24-0 | |
| Record name | Gentisuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025351240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25351-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYS5R5SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is gentisuric acid formed in the body?
A1: Gentisuric acid is primarily formed as a metabolite of aspirin. There are two main pathways identified in research:
- Direct conjugation: Gentisic acid, a primary metabolite of aspirin, can be conjugated with glycine in the mitochondria of the liver (both rat and beef liver have shown this capability) to form gentisuric acid. []
- Microsomal hydroxylation: In rat livers, the microsomal fraction can also contribute to gentisuric acid formation by hydroxylating salicyluric acid, another major aspirin metabolite. This pathway's activity can be increased by pretreating with phenobarbital, suggesting involvement of cytochrome P450 enzymes. []
Q2: What is the significance of gentisuric acid being identified in human urine after aspirin consumption?
A: A study involving aspirin-treated patients showed that gentisuric acid was present in the urine of 76% of those with detectable salicylic acid levels. [] This finding, confirmed through TLC and mass spectrometry, confirms that the formation of gentisuric acid isn't limited to animal models and occurs as part of aspirin metabolism in humans.
Q3: Does the formation of gentisuric acid change when a person overdoses on aspirin?
A: Interestingly, research shows a shift in aspirin metabolism during overdose scenarios. While salicyluric acid is the major metabolite at therapeutic doses (63.1% in the first 8 hours), its excretion decreases in overdose patients (30% in the first 24 hours). [] Conversely, the excretion of gentisuric acid, along with salicylic acid, salicyl acyl glucuronide, and gentisic acid, increases. This suggests that alternative metabolic pathways, including those leading to gentisuric acid, become more prominent when the primary salicyluric acid pathway is saturated. []
Q4: How does the formation of gentisuric acid differ between humans and rats?
A: While both humans and rats produce gentisuric acid as an aspirin metabolite, quantitative differences exist. Rats generally exhibit a lower dependence on the salicyluric acid pathway and compensate by utilizing other routes, including gentisuric acid formation, even at lower doses. [] Humans, on the other hand, heavily rely on salicyluric acid formation, and the shift towards other pathways like gentisuric acid production is less efficient, becoming more apparent during overdose situations. []
Q5: Can enzymes other than those found in the liver contribute to gentisuric acid formation?
A: Yes, research indicates that peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in various peptide processing reactions, can also catalyze the conversion of salicyluric acid to gentisuric acid. [] This reaction proceeds in two steps, first forming N-salicyl-alpha-hydroxyglycine, which is then dealkylated to produce gentisuric acid and glyoxylate. [] This finding suggests a broader involvement of PAM in xenobiotic metabolism.
Q6: Does the presence of other aspirin metabolites influence the activity of mitomycin C, a known genotoxic compound?
A: Studies using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster have shown that several aspirin metabolites, including gentisuric acid, can significantly reduce the genotoxicity induced by mitomycin C. [] This protective effect, observed without affecting fly survival, suggests a potential role for these metabolites in mitigating the genotoxic effects of certain compounds.
Q7: How is gentisuric acid transported across cell membranes?
A: Research using human erythrocytes as a model system revealed that gentisuric acid, similar to gentisic acid, utilizes the band 3 protein for transport across the cell membrane. [] This is in contrast to salicyluric acid, which shows a lower dependence on band 3 protein. This difference in transport mechanisms could be attributed to the glycine conjugation, potentially influencing the distribution and elimination kinetics of these metabolites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



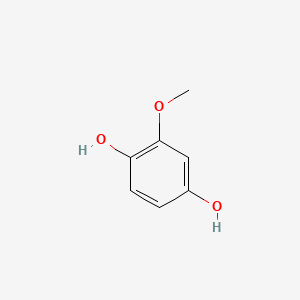
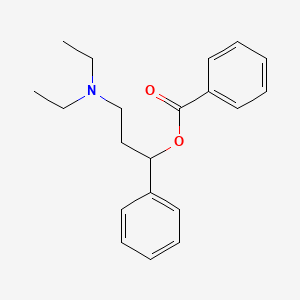


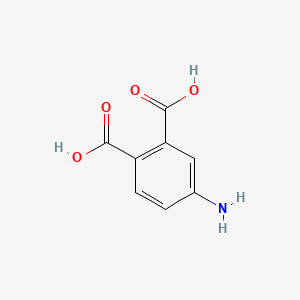
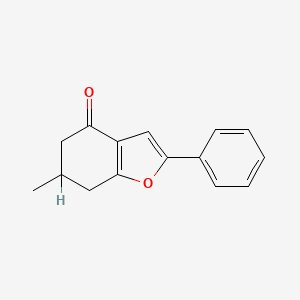
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
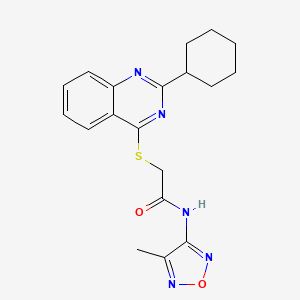
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)

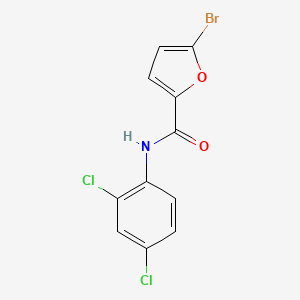
![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)

